molecular formula C17H15ClN2O2S2 B2835853 2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole CAS No. 672925-45-0

2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole

Cat. No.: B2835853
CAS No.: 672925-45-0
M. Wt: 378.89
InChI Key: RQCOSVHWBUMRCJ-UHFFFAOYSA-N
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Description

The compound “2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a benzothiazole ring, and a sulfonyl group attached to a chlorophenyl ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the coupling of these components with the benzothiazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and benzothiazole rings, as well as the sulfonyl group attached to the chlorophenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the sulfonyl group could potentially make the compound susceptible to reactions involving nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially affect its solubility and reactivity .

Scientific Research Applications

Chemical Sensing

Sulfonic acid-substituted benzothiazoles have been designed as solid-state fluorescent chromic molecules for sensing various types of organic bases and amines. This application is significant for detecting biologically important molecules such as ammonia and histamine, showcasing reversible adsorption-desorption behavior and induced fluorescent chromism, which is pivotal for solid-state sensing devices (Nakane et al., 2018).

Antitumor Activity

Research on benzothiazoles has included the synthesis of compounds with potential antitumor activities. Certain benzothiazoles substituted with benzenesulfonamide and sulfonylurea pharmacophores have been evaluated for their antitumor activity, demonstrating promising results against various tumor cell lines (Rostom, 2006).

Oxidative Desulfurization

Benzothiazoles have been investigated for their role in the oxidative desulfurization process, a crucial technique for removing sulfur from fuel. The study highlights the complete oxidation of sulfur-containing compounds to their corresponding sulfones using specific catalysts, indicating the potential of benzothiazoles in environmental applications (Lu et al., 2010).

Antimicrobial Activity

The development of new pyridine derivatives from benzothiazoles has been explored for antimicrobial applications. These compounds have been shown to possess significant antibacterial activity, indicating their potential in developing new antimicrobial agents (Patel & Agravat, 2009).

Drug Discovery and Development

Benzothiazole compounds have been identified as potential dual inhibitors of PI3K and mTOR, enzymes involved in cell growth and survival. This research highlights the role of benzothiazoles in the discovery and optimization of new therapeutic agents for treating various cancers (D'angelo et al., 2011).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-12-7-9-13(10-8-12)24(21,22)20-11-3-5-15(20)17-19-14-4-1-2-6-16(14)23-17/h1-2,4,6-10,15H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOSVHWBUMRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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